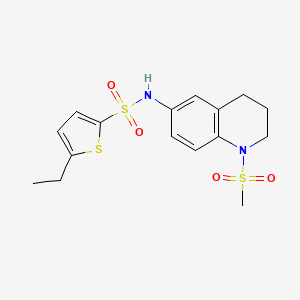![molecular formula C13H12ClF4N3O B2888859 3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride CAS No. 2060041-37-2](/img/structure/B2888859.png)
3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (such as color and state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques such as X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances and any catalysts that may be used .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index .Aplicaciones Científicas De Investigación
Anticancer Applications
Research has identified certain derivatives of 1,2,4-oxadiazoles as novel apoptosis inducers and potential anticancer agents. These compounds, through high-throughput screening assays, demonstrated activity against several breast and colorectal cancer cell lines by inducing apoptosis and causing cell cycle arrest. The structure-activity relationship (SAR) studies highlighted the importance of the substituted five-member ring for activity, leading to the identification of potential anticancer agents and their molecular targets (Zhang et al., 2005).
Antimicrobial Applications
Compounds incorporating the 1,2,4-oxadiazole motif have been synthesized and evaluated for their antimicrobial activities. Novel series of derivatives demonstrated significant activity against a range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis approach and the structure-activity relationship (SAR) analysis played a crucial role in enhancing the antimicrobial properties of these derivatives (Parikh & Joshi, 2014).
Material Science Applications
In the realm of material science, new fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been developed, showcasing excellent solubility, thermal stability, and fluorescence properties. These polymers are potential candidates for applications in electronics and photonics, attributed to their high glass transition temperature and thermal stability. Their solutions exhibited blue fluorescence, making them suitable for optoelectronic applications (Hamciuc, Hamciuc, & Brumǎ, 2005).
Sensor Applications
A pyridine-based 1,3,4-oxadiazole derivative has been synthesized as a fluorescence turn-on sensor with high selectivity for detecting silver ions (Ag+). This sensor demonstrated a significant fluorescence enhancement in the presence of Ag+, indicating its potential for environmental monitoring and analytical chemistry applications (Zheng et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O.ClH/c14-9-3-1-2-8(6-9)10-19-11(21-20-10)12(13(15,16)17)4-5-18-7-12;/h1-3,6,18H,4-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHQOGPONDKINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=NC(=NO2)C3=CC(=CC=C3)F)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-chlorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2888777.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2888778.png)
![5-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888779.png)
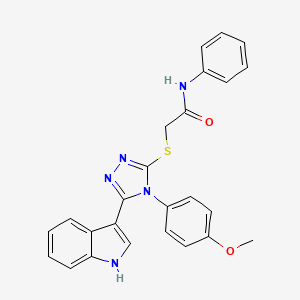
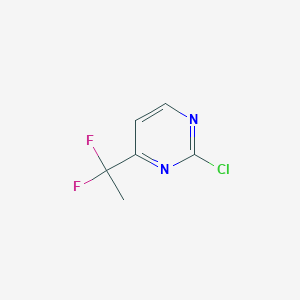


![5-(3,4-dichlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2888786.png)
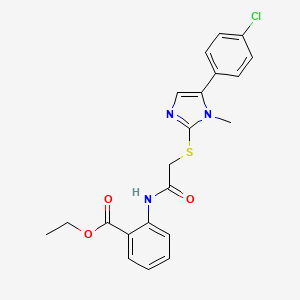
![2-((3-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2888791.png)
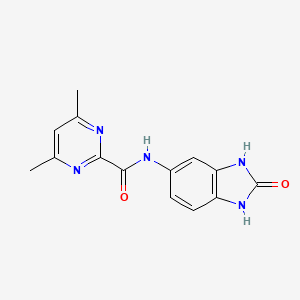
![9-[2-fluoro-5-(trifluoromethyl)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2888793.png)
